

Spectroscopic Profile of 1-Butanethiol: A Technical Guide

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Compound of Interest

Compound Name: **1-Butanethiol**

Cat. No.: **B090362**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Butanethiol** ($C_4H_{10}S$), a compound of interest in various chemical and pharmaceutical research fields. This document presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

1-Butanethiol, also known as n-butyl mercaptan, is an alkylthiol with the following structure:



The spectroscopic techniques discussed herein provide complementary information to confirm the molecular structure and elucidate the chemical environment of each atom.

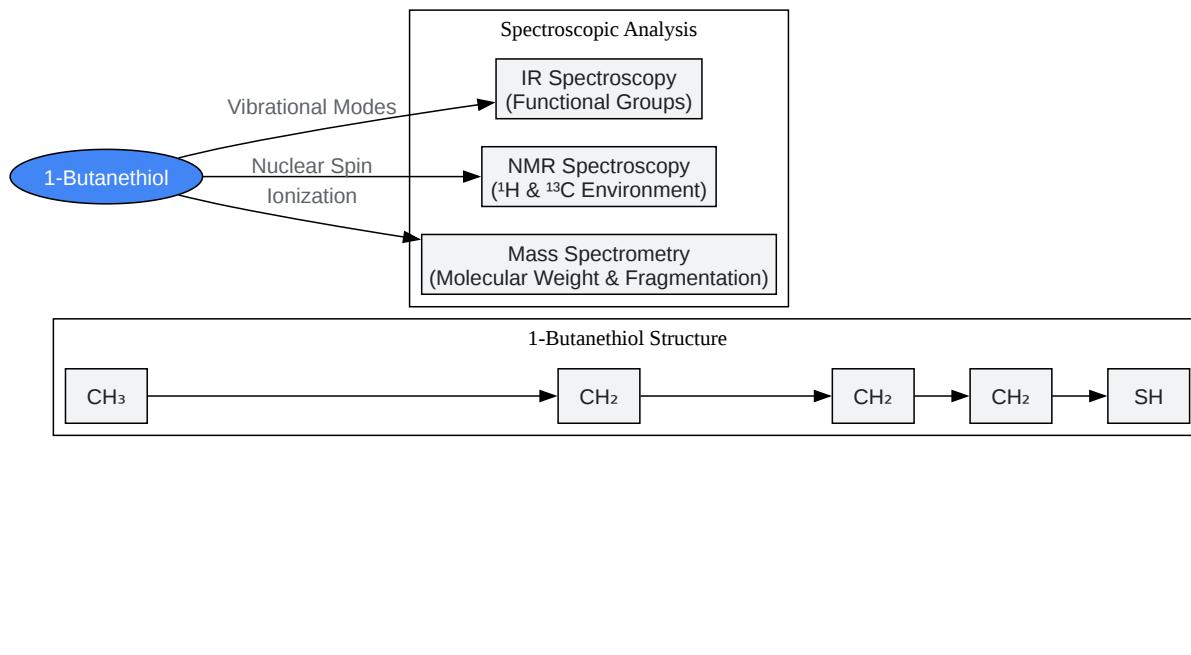
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Figure 1: Relationship between **1-Butanethiol**'s structure and spectroscopic analysis methods.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

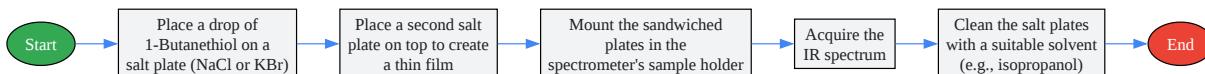
IR Data for 1-Butanethiol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~2550	Weak	S-H stretch (thiol)
~1465	Medium	C-H bend (alkane)
~725	Medium	C-S stretch

Data sourced from publicly available spectral databases.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of liquid **1-Butanethiol** can be obtained using the neat liquid sampling technique.



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Figure 2: Workflow for obtaining the IR spectrum of a liquid sample.

Methodology:

- Sample Preparation: A drop of neat **1-Butanethiol** is placed on the surface of a polished salt (NaCl or KBr) plate.[1][2][3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][3]
- Instrument Setup: The sandwiched plates are mounted in the sample holder of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder is typically run first to subtract any atmospheric interference. The sample is then scanned to obtain the infrared spectrum.
- Cleaning: After analysis, the salt plates are cleaned with a suitable volatile solvent, such as isopropanol, and stored in a desiccator.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms within a molecule.

^1H NMR Data for **1-Butanethiol**

The ^1H NMR spectrum of **1-Butanethiol** is typically run in a deuterated solvent, such as chloroform-d (CDCl_3).[\[4\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.52	Quartet	2H	- $\text{CH}_2\text{-SH}$
~1.59	Sextet	2H	- $\text{CH}_2\text{-CH}_2\text{-SH}$
~1.43	Sextet	2H	$\text{CH}_3\text{-CH}_2\text{-}$
~1.32	Triplet	1H	- SH
~0.92	Triplet	3H	$\text{CH}_3\text{-}$

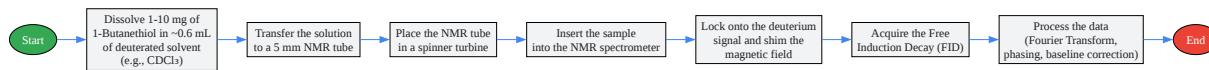
Note: The thiol proton (-SH) signal can sometimes be broad and its coupling may not always be resolved. Data sourced from ChemicalBook.[\[4\]](#)

^{13}C NMR Data for 1-Butanethiol

Chemical Shift (δ , ppm)	Assignment
~36.0	- $\text{CH}_2\text{-CH}_2\text{-SH}$
~31.5	$\text{CH}_3\text{-CH}_2\text{-}$
~24.5	- $\text{CH}_2\text{-SH}$
~13.5	$\text{CH}_3\text{-}$

Data sourced from various online spectral databases.

Experimental Protocol: Acquiring NMR Spectra



[Click to download full resolution via product page](#)**Figure 3:** General workflow for NMR sample preparation and data acquisition.

Methodology:

- Sample Preparation: Approximately 1-10 mg of **1-Butanethiol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.[\[5\]](#)[\[6\]](#) The solution is then transferred to a 5 mm NMR tube.[\[5\]](#) For ^{13}C NMR, a higher concentration (5-50 mg) may be required.[\[5\]](#)
- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the magnet of the NMR spectrometer.
- Data Acquisition: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[6\]](#) The magnetic field is then shimmed to optimize its homogeneity.[\[6\]](#) The appropriate pulse sequence is applied, and the free induction decay (FID) signal is acquired.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

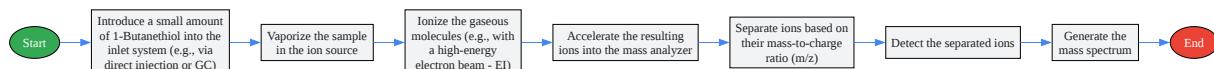
Mass Spectrometry Data for **1-Butanethiol**

The mass spectrum of **1-Butanethiol** is typically obtained using electron ionization (EI). The molecular formula is $\text{C}_4\text{H}_{10}\text{S}$, and the molecular weight is 90.19 g/mol .[\[7\]](#)[\[8\]](#)

m/z	Relative Intensity (%)	Assignment
90	57.1	$[M]^+$ (Molecular Ion)
61	19.3	$[CH_2CH_2SH]^+$
56	100.0	$[C_4H_8]^+$
47	28.7	$[CH_2SH]^+$
41	73.9	$[C_3H_5]^+$

Data sourced from ChemicalBook.[\[4\]](#)

Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid



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Figure 4: Logical workflow of a mass spectrometry experiment for a volatile liquid.

Methodology:

- **Sample Introduction:** A small amount of the volatile liquid, **1-Butanethiol**, is introduced into the mass spectrometer's ion source. This can be done via direct injection with a syringe or through the output of a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), and also causes fragmentation into smaller, charged ions.

- Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

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